![molecular formula C8H19N3 B2458572 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1241386-50-4](/img/structure/B2458572.png)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

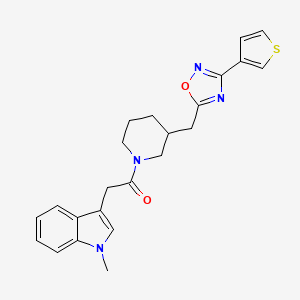

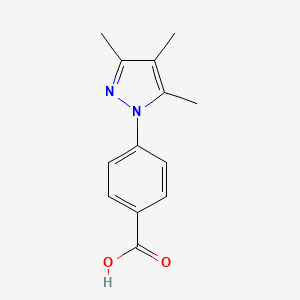

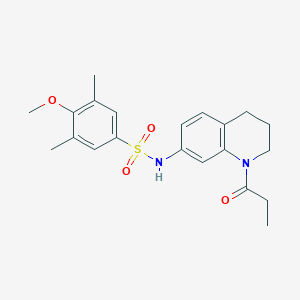

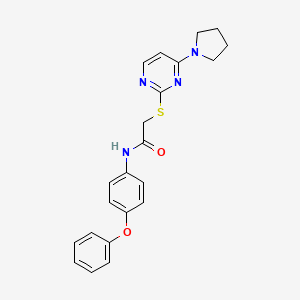

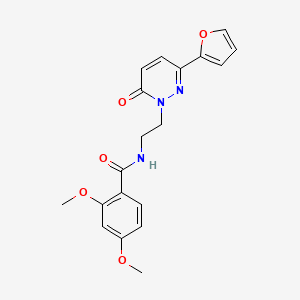

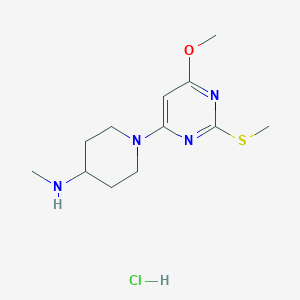

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a type of amine, which is an organic compound that contains a nitrogen atom . It has a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom . The compound also contains an aminoethyl group and two methyl groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the synthesis of certain derivatives starts with(2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation, followed by an amidation of its carboxylate group and a final dehydration . Molecular Structure Analysis

The molecular structure of[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an aminoethyl group and two methyl groups attached to the nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the antiviral potential of S-(2-Aminoethyl)isothiourea dihydrobromide. For instance:

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , exhibited potent antiviral effects against Coxsackie B4 virus .

- S-(2-Aminoethyl)isothiourea dihydrobromide has been investigated as a selective iNOS inhibitor . It acts at the arginine binding site, potentially modulating nitric oxide production .

- The compound has been used in the functionalization of nitrogen-doped graphene . Although it has been withdrawn from sale for commercial reasons, its potential applications in this context are noteworthy .

- While not directly related to S-(2-Aminoethyl)isothiourea dihydrobromide, the broader field of porous ionic liquids has shown promise in catalysis, adsorption, sensing, and actuation. Although still in its early stages, this research direction holds great potential .

- The indole scaffold, present in this compound, has been found in important synthetic drug molecules. Its diverse biological activities include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .

- S-(2-Aminoethyl)isothiourea dihydrobromide is a crystalline compound with a melting point of 190°C to 192°C. It is odorless and has a molecular weight of 281.01 g/mol. The chemical formula is C3H11Br2N3S .

Antiviral Activity

Nitric Oxide Synthase (iNOS) Inhibition

Graphene Functionalization

Porous Ionic Liquids

Biological and Clinical Implications

Chemical Properties

Zukünftige Richtungen

The future directions for [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, there could be potential for the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

(3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJHGQBKRQFJS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)